BenchChemオンラインストアへようこそ!

4-(Difluoromethoxy)pyridine

pKa basicity electron-withdrawing

This fluorinated pyridine building block features a -OCHF2 group, a metabolically stable methoxy isostere with enhanced lipophilicity (LogP ~1.52) and reduced basicity (pKa ~3.8-4.2), ideal for optimizing membrane permeability and target engagement in kinase and PDE4 inhibitor development. Its proven utility in CNS PET radioligand programs underscores its value for crossing the blood-brain barrier.

Molecular Formula C6H5F2NO
Molecular Weight 145.11 g/mol
CAS No. 1210387-26-0
Cat. No. B6319505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethoxy)pyridine
CAS1210387-26-0
Molecular FormulaC6H5F2NO
Molecular Weight145.11 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1OC(F)F
InChIInChI=1S/C6H5F2NO/c7-6(8)10-5-1-3-9-4-2-5/h1-4,6H
InChIKeyRZCULSLCAXRCRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Difluoromethoxy)pyridine (CAS 1210387-26-0): Physicochemical Profile and Procurement Rationale


4-(Difluoromethoxy)pyridine (C6H5F2NO, MW 145.11) is a fluorinated pyridine building block featuring a difluoromethoxy (-OCHF2) substituent at the para position [1]. The -OCHF2 group is recognized in medicinal chemistry as a metabolically stable isostere of methoxy, imparting moderate lipophilicity (calculated LogP ~1.52) and the ability to act as a lipophilic hydrogen bond donor [2][3]. This compound serves as a versatile intermediate for the construction of bioactive molecules, particularly in kinase inhibitor and PDE4 inhibitor programs, where modulation of lipophilicity and metabolic stability is critical for lead optimization [4].

Why 4-(Difluoromethoxy)pyridine Cannot Be Replaced by Unsubstituted Pyridine or Simple Alkoxy Analogs in Lead Optimization


The difluoromethoxy (-OCHF2) group is not a mere substituent; it fundamentally alters the electronic and conformational landscape of the pyridine ring. Compared to pyridine (pKa ~5.2) or 4-methoxypyridine (pKa ~6.6), the electron-withdrawing -OCHF2 group reduces the basicity of the pyridine nitrogen to an estimated pKa of 3.8–4.2, which can significantly impact binding to acidic residues in biological targets . Furthermore, the -OCHF2 group can interconvert between a highly lipophilic and a polar conformation, enabling it to adapt to varying polarity environments—a property absent in the rigid, purely hydrophobic -OCF3 group or the electron-donating -OCH3 group [1]. This conformational flexibility, combined with its role as a lipophilic hydrogen bond donor, makes 4-(difluoromethoxy)pyridine a non-interchangeable building block for optimizing membrane permeability and target engagement [2].

Quantitative Differentiation of 4-(Difluoromethoxy)pyridine Versus Closest Analogs: pKa, Lipophilicity, and Conformational Evidence


Reduced Pyridine Basicity (pKa Shift) Compared to 4-Methoxypyridine and Parent Pyridine

The difluoromethoxy group exerts an electron-withdrawing inductive effect that significantly lowers the pKa of the pyridine nitrogen. Estimated pKa values indicate that 4-(difluoromethoxy)pyridine (pKa ~3.8–4.2) is substantially less basic than both unsubstituted pyridine (pKa ~5.2) and the electron-rich 4-methoxypyridine (pKa ~6.6) . This reduction in basicity can be crucial for avoiding off-target interactions with acidic protein residues and for modulating the protonation state at physiological pH.

pKa basicity electron-withdrawing hydrogen bonding

Lipophilicity Modulation: LogP and LogD Values Differentiate from Methoxy and Trifluoromethoxy Analogs

The lipophilicity of 4-(difluoromethoxy)pyridine, expressed as calculated LogP, is 1.52, with LogD values of 1.04 (pH 5.5) and 1.51 (pH 7.4) [1]. This places it at an intermediate position between the less lipophilic methoxy (-OCH3) and the more lipophilic trifluoromethoxy (-OCF3) groups, providing a tunable handle for optimizing membrane permeability without excessively increasing logP and risking poor solubility or off-target binding [2].

lipophilicity LogP LogD membrane permeability

Conformational Flexibility: The -OCHF2 Group as an Environment-Adaptive Lipophilic Hydrogen Bond Donor

The difluoromethoxy group (-OCHF2) can readily interconvert between a highly lipophilic conformation and a polar conformation, enabling it to adjust to polarity changes in the molecular environment [1]. This dynamic behavior is a distinct advantage over the conformationally rigid -OCF3 group, which is purely lipophilic, and the -OCH3 group, which is primarily polar. The -OCHF2 group is often described as a 'lipophilic hydrogen bond donor,' a rare dual property that enhances both membrane crossing and specific target binding [2].

conformational flexibility hydrogen bond donor polarity adaptation

High-Value Application Scenarios for 4-(Difluoromethoxy)pyridine in Drug Discovery and Chemical Biology


Lead Optimization of Kinase Inhibitors Requiring Balanced Lipophilicity and Metabolic Stability

In kinase inhibitor programs, the -OCHF2 group is frequently employed as a bioisostere for methoxy to enhance metabolic stability while maintaining moderate lipophilicity. The LogP of 1.52 and the ability to act as a hydrogen bond donor make 4-(difluoromethoxy)pyridine an ideal core for optimizing compounds that must penetrate cell membranes without triggering CYP-mediated metabolism. Its reduced pKa (~3.8–4.2) further minimizes off-target interactions with acidic residues in the ATP-binding pocket .

Development of CNS-Penetrant PDE4 Inhibitors

The difluoromethoxy group's unique combination of lipophilicity and hydrogen-bonding capacity is critical for crossing the blood-brain barrier (BBB). 4-(Difluoromethoxy)pyridine has been incorporated into PDE4D-selective radioligands for positron emission tomography (PET), demonstrating its utility in CNS drug discovery. Its conformational flexibility allows it to adapt to the hydrophobic environment of the BBB while maintaining specific interactions with the PDE4 enzyme active site [1].

Synthesis of Agrochemical Intermediates Requiring Enhanced Bioavailability

In agrochemical research, the -OCHF2 group is used to improve the bioavailability and metabolic resistance of active ingredients. 4-(Difluoromethoxy)pyridine serves as a versatile intermediate for constructing herbicides and fungicides where optimized lipophilicity (LogP 1.52) and reduced basicity enhance foliar uptake and systemic movement within plants, while its synthetic handle allows for further functionalization via cross-coupling reactions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Difluoromethoxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.